
2,2'-Bi-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3,2-dioxaborinane, also known as bis(neopentyl glycolato)diboron, is a boron-containing compound with the molecular formula C6H12B2O4. It is characterized by its unique structure, which includes two boron atoms connected through a dioxaborinane ring system. This compound is known for its applications in organic synthesis, particularly in the field of enantioselective diboration of alkenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborinane can be synthesized through the reaction of neopentyl glycol with boron-containing reagents. One common method involves the use of diboron reagents in the presence of catalysts such as TBS-DHG or DHR. The reaction typically takes place under mild conditions, often at room temperature, and results in the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Diboration: It is an effective reagent for the enantioselective diboration of alkenes, forming boron-containing products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Diboration: Typically involves the use of carbohydrate-derived catalysts such as TBS-DHG or DHR under mild conditions.
Substitution: Requires suitable nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions
Major Products Formed
Diboration: Produces enantioselective diborated alkenes.
Substitution: Results in substituted boron-containing compounds.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for enantioselective diboration of alkenes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of boron-containing materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 2,2’-Bi-1,3,2-dioxaborinane exerts its effects involves the interaction of its boron atoms with other molecules. In the case of diboration, the compound acts as a source of boron, which is transferred to the alkene substrate in the presence of a catalyst. This process involves the formation of a boron-alkene complex, followed by the transfer of boron atoms to the substrate, resulting in the formation of diborated products .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bi-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Similar compounds include:
Bis(neopentyl glycolato)diboron: Another boron-containing compound with similar applications.
Bis(2,2-dimethyl-1,3-propanediolato)diboron: Shares structural similarities but differs in reactivity and applications.
4,4,4’,4’,6,6’-Hexamethyl-2,2’-bi-1,3,2-dioxaborinane: A related compound with different substituents, affecting its chemical properties
Eigenschaften
CAS-Nummer |
13826-25-0 |
|---|---|
Molekularformel |
C6H12B2O4 |
Molekulargewicht |
169.78 g/mol |
IUPAC-Name |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI-Schlüssel |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)B2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



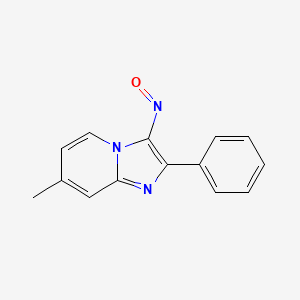
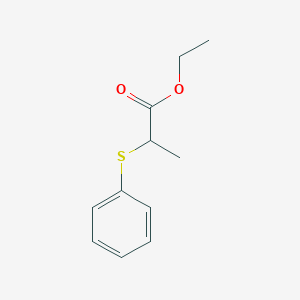
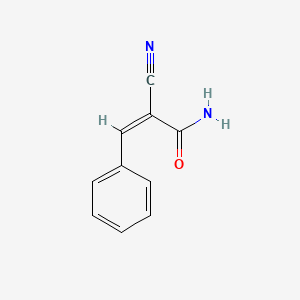


![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

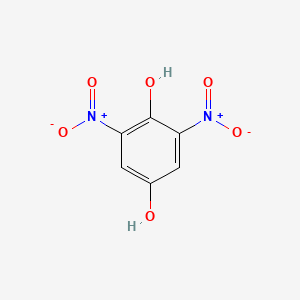

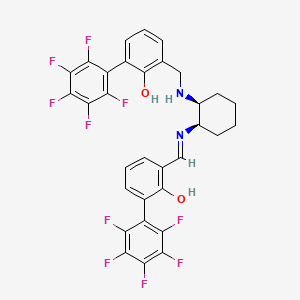
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
